3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
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Overview
Description
3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethylsulfonyl group at the third position and a 4-nitrophenyl group at the second position of the pyrrole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-(4-nitrophenyl)-1H-pyrrole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the ethylsulfonyl group can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-aminophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole
Uniqueness
3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is unique due to the combination of the ethylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H12N2O4S |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H12N2O4S/c1-2-19(17,18)11-7-8-13-12(11)9-3-5-10(6-4-9)14(15)16/h3-8,13H,2H2,1H3 |
InChI Key |
MIQUPOXVBGMWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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